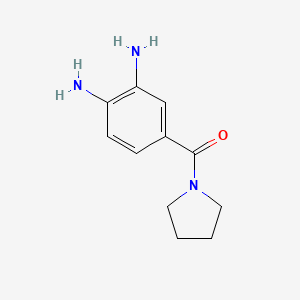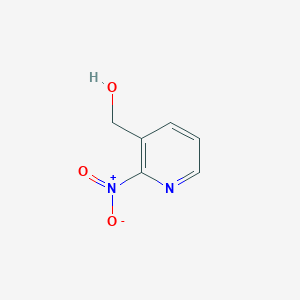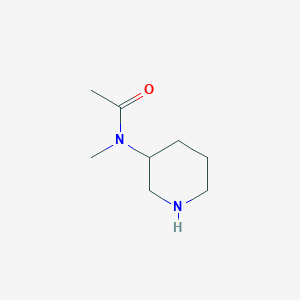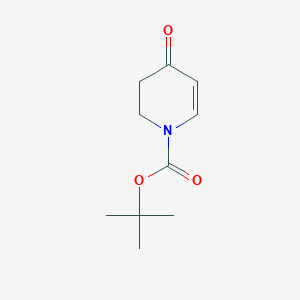
tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
概要
説明
科学的研究の応用
Synthesis and Drug Development
Tert-butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate plays a significant role as an intermediate in the synthesis of small molecule anticancer drugs. It has been synthesized using a high-yield method, proving essential in the development of drugs targeting dysfunctional signaling pathways in cancer, particularly the PI3K/AKT/mTOR pathway (Zhang et al., 2018).
Crystallography and Molecular Packing
X-ray studies have revealed the molecular packing characteristics of tert-butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate derivatives. These studies are crucial for understanding the structural properties and potential applications of these compounds in various fields, including medicinal chemistry and material science (Didierjean et al., 2004).
Chemical Transformations and Syntheses
This compound is also utilized in various chemical transformations and syntheses. For instance, it has been used in reactions leading to the formation of different piperidine derivatives, highlighting its versatility as a chemical building block (Moskalenko & Boev, 2014).
Role in Schiff Base Compounds
The compound has been involved in the synthesis of Schiff base compounds, which are known for their diverse applications in coordination chemistry and catalysis. These syntheses contribute to the development of new materials and catalysts (Çolak et al., 2021).
Metabolic Pathways
Research has also explored the metabolic pathways involving tert-butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate derivatives. Understanding these pathways is vital for the development of new drugs and for predicting drug interactions and metabolite profiles (Prakash et al., 2008).
特性
IUPAC Name |
tert-butyl 4-oxo-2,3-dihydropyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-6-4-8(12)5-7-11/h4,6H,5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBLTIMZFCYNES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626191 | |
| Record name | tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | |
CAS RN |
325486-45-1 | |
| Record name | tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Oxo-1,2,3,4-tetrahydropyridine, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

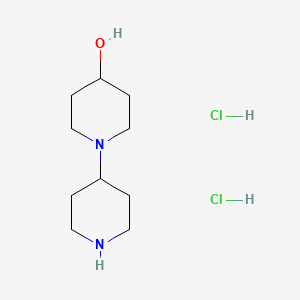
![6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1322376.png)
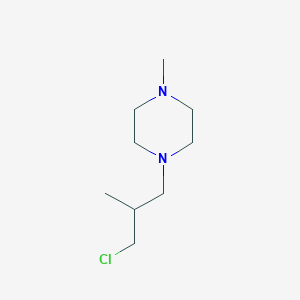


![4-[2-(Piperidin-1-yl)ethyl]benzoic acid](/img/structure/B1322385.png)

